
Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate hydrochloride typically involves the reaction of ethyl 5-amino-1H-pyrazole-3-carboxylate with 2-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, distillation, and chromatography might be employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce various amines.
科学的研究の応用
Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
Ethyl 5-amino-1H-pyrazole-3-carboxylate: Lacks the fluorobenzyl group, making it less hydrophobic and potentially altering its biological activity.
Ethyl 5-amino-1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine, which could affect its reactivity and interactions.
Uniqueness
Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate hydrochloride is unique due to the presence of the fluorobenzyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This feature may make it more effective in certain medicinal applications compared to its analogs.
特性
CAS番号 |
1956385-08-2 |
|---|---|
分子式 |
C13H15ClFN3O2 |
分子量 |
299.73 g/mol |
IUPAC名 |
ethyl 5-amino-1-[(2-fluorophenyl)methyl]pyrazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H14FN3O2.ClH/c1-2-19-13(18)11-7-12(15)17(16-11)8-9-5-3-4-6-10(9)14;/h3-7H,2,8,15H2,1H3;1H |
InChIキー |
SBSCBOSIJOCRFU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(C(=C1)N)CC2=CC=CC=C2F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B12856983.png)
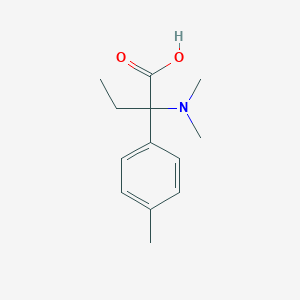
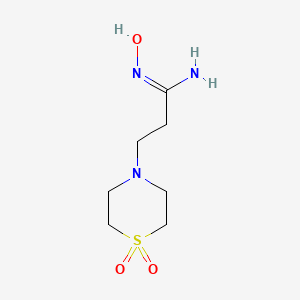
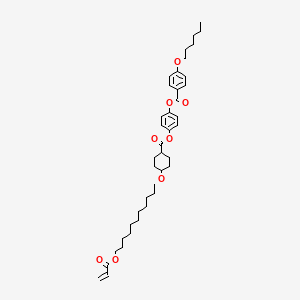
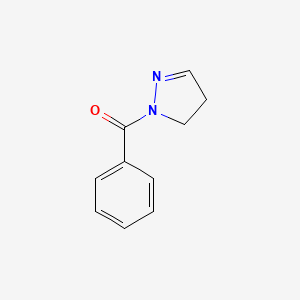
![3,6-Dichloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12857026.png)
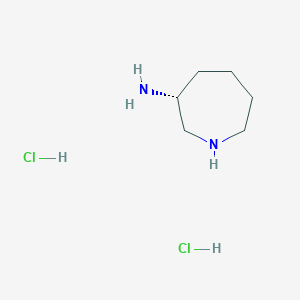
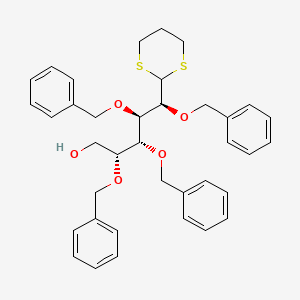
![[(2R,3S,4R,5R)-3,4,6-triacetoxy-5-[(2,2,2-trifluoroacetyl)amino]tetrahydropyran-2-yl]methyl acetate](/img/structure/B12857035.png)
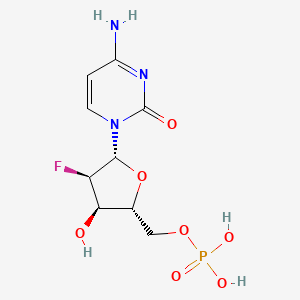
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12857046.png)
![2-(Bromomethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12857059.png)


